molecular formula C9H15N3 B1472414 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1551174-02-7

2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1472414
CAS RN: 1551174-02-7
M. Wt: 165.24 g/mol
InChI Key: AONUBUFCHQKCNF-UHFFFAOYSA-N
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Description

“2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound that contains a total of 28 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 four-membered ring(s), 1 five-membered ring(s), and 1 primary amine(s) (aliphatic) .


Synthesis Analysis

The synthesis of amines like “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines . Additionally, the biosynthesis of aromatic compounds like cinnamylamine, which is similar in structure, has been achieved using a combinatorial metabolic engineering strategy .


Molecular Structure Analysis

The molecular structure of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine” includes a cyclobutyl group attached to a pyrazol ring, which is further attached to an ethan-1-amine group . This structure includes a total of 28 bonds, with 5 of them being aromatic bonds, indicating the presence of a stable, aromatic pyrazol ring .


Chemical Reactions Analysis

Amines, such as “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .

Scientific Research Applications

Synthetic Intermediates

Pyrazole-containing compounds, such as the ones , are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .

Biological Applications

Pyrazole derivatives are known for their diverse pharmacological effects . They have demonstrated different biological activities , including potent antileishmanial and antimalarial activities .

Physical-Chemical Applications

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have valuable synthetical, biological, and photophysical properties .

Material Science Applications

In the field of material science, pyrazole-containing compounds are used due to their proven applicability and versatility .

Industrial Applications

Pyrazole derivatives are also used in various industrial fields . They are used in the synthesis of industrially crucial chemicals .

Anticancer Agents

The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which is similar to the compounds , has been developed into potent and selective CDK2 inhibitors for the treatment of cancer .

Antileishmanial and Antimalarial Agents

Hydrazine-coupled pyrazole derivatives have shown potential as antileishmanial and antimalarial agents . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Inhibitors of CDK2

The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed into potent and selective CDK2 inhibitors . These inhibitors have potential as new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

properties

IUPAC Name

2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUBUFCHQKCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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